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Compound Name: 1-Cyclohexyl-5-ethylbarbituric acid
CAS No.: 837-32-1
Cat. No.: B1595757
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Executive Summary & Chemical Context

Target Molecule: 1-Cyclohexyl-5-ethylbarbituric acid Molecular Formula:ngcontent-ng-
€1989010908=""_nghost-ng-c3017681703="" class="inline ng-star-inserted">

Exact Mass: 238.1317 Da Core Challenge: Barbiturates exhibit high susceptibility to
tautomerism and isomerism.[1] The primary analytical objective is to differentiate the target
molecule (N-substituted, C5-monosubstituted) from its pharmacologically distinct isomers:

o 5-Cyclohexyl-5-ethylbarbituric acid: The 5,5-disubstituted isomer (often more potent as a
sedative).[1][2]

o O-alkylated derivatives: Kinetic byproducts of synthesis.[1][2]

o Cyclobarbital: 5-(1-cyclohexen-1-yl)-5-ethylbarbituric acid (distinguished by unsaturation).[1]
[21[3]

This guide prescribes a multi-modal elucidation workflow combining High-Resolution Mass
Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and X-ray crystallography.[1][2]
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Synthesis Context & Impurity Logic

Understanding the origin of the molecule informs the elucidation strategy.[2] 1-Cyclohexyl-5-
ethylbarbituric acid is typically synthesized via the condensation of N-cyclohexylurea with
diethyl ethylmalonate in the presence of sodium ethoxide.[1]

e Mechanistic Implication: The cyclohexyl group is introduced on the urea nitrogen before ring
closure, fixing its position at N1.[2]

« Critical Control Point: The C5 position remains mono-substituted (ethyl only), leaving an
acidic proton at C5 (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703=""
class="inline ng-star-inserted">

). This allows for keto-enol tautomerism, which complicates spectral interpretation in polar
solvents.[2]

Analytical Workflow: Step-by-Step Protocol
Phase I: Mass Spectrometry (HRMS & Fragmentation)

Objective: Confirm elemental composition and analyze fragmentation to verify N-substitution.
Protocol:

« lonization: Electrospray lonization (ESI) in Negative Mode (ESI-). Mono-substituted
barbiturates ionize readily due to the acidic C5 proton.[1][2]

o Validation Criteria;

o Observe ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-
star-inserted">

at m/z 237.124.[1]

o Key Fragmentation (MS/MS): N-substituted barbiturates undergo specific Ring Opening
(RDA-like) cleavages.[1][2] Look for the loss of the cyclohexyl isocyanate moiety or
retention of the N-cyclohexyl fragment depending on charge localization.[2]
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Phase II: Nuclear Magnetic Resonance (NMR)

Objective: The definitive proof of structure.[2] We must prove the cyclohexyl group is on
Nitrogen (not Carbon) and that C5 retains one proton.[1][2]

Experiment A:

H NMR (Proton)

Solvent:ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-
inserted">

(Preferred to suppress enolization seen in DMSO-

)-[1]
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class="inline ng-
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Experiment B:

C NMR & DEPT-135
o C5 Signal: Expect a signal around 50-55 ppm.[2]

o Differentiation: If this were the 5,5-disubstituted isomer, C5 would be quaternary (no DEPT
signal) and shifted downfield to ~60 ppm.[2] In the target, C5 is a methine (positive DEPT
signal).[2]

o Carbonyls: Three distinct signals (C2, C4, C6).[2] C2 (urea carbon) usually appears around
150 ppm, while C4/C6 (amide carbons) appear around 170 ppm.[1][2]

Experiment C: 2D NMR (HMBC) - The "Smoking Gun"
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Run Heteronuclear Multiple Bond Correlation (HMBC) to link the cyclohexyl ring to the
barbiturate core.[1][2]

» Target Correlation: Look for a cross-peak between the N1-CH proton (cyclohexyl methine)
and the C2 Carbonyl carbon.[1][2]

« Interpretation: This correlation is only possible if the cyclohexyl is directly attached to N1.[2]

Phase lll: X-Ray Crystallography (Polymorphism Check)

Barbiturates are notorious for polymorphism.[1][2] While NMR confirms the molecular structure,
X-ray diffraction (XRD) confirms the solid-state packing.[2]

» Single Crystal XRD: Recrystallize from ethanol/water.

o Comparison: Compare unit cell dimensions against the known polymorphs of the isomer 5-
cyclohexyl-5-ethylbarbituric acid (Space group

or
) to ensure no isomeric contamination.

e Hydrogen Bonding: The target (1-cyclohexyl) has only one H-bond donor (N3-H), whereas
the 5,5-isomer has two.[2] This drastically alters the crystal lattice energy and melting point
(Target MP is typically lower than the 5,5-isomer's >470 K).[2]

Decision Logic & Workflow Visualization

The following diagram illustrates the logical pathway for accepting or rejecting the proposed

structure based on experimental data.
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Unknown Sample

(Candidate: 1-Cyclohexyl-5-ethylbarbituric acid)

Step 1: ESI-MS Analysis

Mass Mismatch (e.g. 236 Da)

IDENTIFIED ANALOG:

Sl s A MR () Cyclobarbital (Unsaturated)

i

Step 3: 2D HMBC No (2 NH)

No (Quaternary C5)

No (Correlation to O-C)

CONFIRMED: IDENTIFIED ISOMER:
1-Cyclohexyl-5-ethylbarbituric acid 5-Cyclohexyl-5-ethylbarbituric acid

Click to download full resolution via product page
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Caption: Decision tree for distinguishing 1-Cyclohexyl-5-ethylbarbituric acid from its 5,5-

disubstituted isomers and analogs.
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of-1-cyclohexyl-5-ethylbarbituric-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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